molecular formula C26H28N4O7 B2708365 [2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate CAS No. 1240717-59-2

[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate

Cat. No.: B2708365
CAS No.: 1240717-59-2
M. Wt: 508.531
InChI Key: BHVOJTNGHSMSCQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an acetate group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrimidine ring, in particular, would contribute to the rigidity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups like the acetate group would likely make this compound polar and potentially soluble in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis and Antibacterial Activity

Research involving compounds with structures similar to the specified compound often focuses on synthesizing novel heterocyclic compounds and evaluating their biological activities. For instance, studies have reported the synthesis of pyrimidinones and oxazinones, highlighting their potential as antimicrobial agents. These compounds are synthesized using various starting materials and methods, including reactions with aminophenols and hydroxyphenols, to produce heterocycles like benzotriazole, cyclic amides, and pyrimidine derivatives, which exhibit significant antibacterial activity (Koshelev et al., 2020; Hossan et al., 2012).

Dual Enzyme Inhibition for Cancer Treatment

Other studies focus on the development of dual enzyme inhibitors as a strategy for cancer treatment. Compounds similar to the specified one have been designed to inhibit both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, thereby exhibiting potent anti-cancer properties (Gangjee et al., 2008).

Novel Synthesis Methods and Structural Studies

Research also extends to developing novel synthetic methods for creating heterocyclic compounds and exploring their structural characteristics. Studies have reported innovative synthesis techniques, such as vinylphosphonium salt-mediated reactions and methods leading to the formation of benzisothiazole rings, contributing to the understanding of complex heterocyclic structures and their potential applications in various fields (Fierro et al., 2006; Yavari et al., 2006).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically determined through experimental studies. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preliminary studies, it could be further developed and studied .

Properties

IUPAC Name

[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O7/c1-17(2)12-29(21(32)15-37-22(33)16-36-20-10-8-19(14-31)9-11-20)23-24(27)30(26(35)28-25(23)34)13-18-6-4-3-5-7-18/h3-11,14,17H,12-13,15-16,27H2,1-2H3,(H,28,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVOJTNGHSMSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)COC(=O)COC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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